molecular formula C11H22N4 B13251124 [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B13251124
M. Wt: 210.32 g/mol
InChI Key: QTLHXWYXEHAKIO-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound with a complex structure that includes both a dimethylamino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered alkyl groups .

Scientific Research Applications

[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in biochemical assays and drug development .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.

    1-(3-Dimethylaminopropyl)-3-methylcarbodiimide: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Dimethylaminopropyl)-3-isopropylcarbodiimide: Contains an isopropyl group, offering different steric properties

Uniqueness

The unique combination of the dimethylamino group and the pyrazole ring in [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine provides distinct chemical and biological properties. This makes it particularly useful in applications where both hydrophilic and aromatic interactions are required .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-dimethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-10(11-8-13-15(4)9-11)12-6-5-7-14(2)3/h8-10,12H,5-7H2,1-4H3

InChI Key

QTLHXWYXEHAKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NCCCN(C)C

Origin of Product

United States

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